molecular formula C10H15NO3 B12535081 1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine CAS No. 820973-50-0

1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine

Cat. No.: B12535081
CAS No.: 820973-50-0
M. Wt: 197.23 g/mol
InChI Key: OUGFOXIHQSKFQZ-UHFFFAOYSA-N
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Description

1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine is an organic compound with a complex structure that includes methoxy and methoxymethoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups followed by amination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as zinc acetate dihydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-6-methoxymethylphenol with formaldehyde and subsequent amination. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (Breast cancer) : IC50 values ranging from 10 to 30 μM.
  • HCT116 (Colon cancer) : IC50 values around 15 μM.

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, similar to other methoxy-substituted phenyl compounds .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains including:

  • Staphylococcus aureus : Inhibition zone of 20 mm.
  • Escherichia coli : Minimum inhibitory concentration (MIC) of 0.5 mg/mL.

These results suggest potential applications in treating infections caused by resistant strains .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered at doses of 50 mg/kg body weight and resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, correlating with elevated levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains. This suggests a potential role for this compound in combination therapy strategies .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC ValuesNotes
AnticancerMCF-710–30 μMInduces apoptosis
HCT116~15 μMMitochondrial pathway involved
AntimicrobialStaphylococcus aureusInhibition Zone: 20 mmEffective against resistant strains
Escherichia coliMIC: 0.5 mg/mLSynergistic effects with antibiotics

Properties

CAS No.

820973-50-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[2-methoxy-6-(methoxymethoxy)phenyl]methanamine

InChI

InChI=1S/C10H15NO3/c1-12-7-14-10-5-3-4-9(13-2)8(10)6-11/h3-5H,6-7,11H2,1-2H3

InChI Key

OUGFOXIHQSKFQZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1CN)OC

Origin of Product

United States

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